molecular formula C3HF6LiO B12862475 Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate

Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate

Cat. No.: B12862475
M. Wt: 174.0 g/mol
InChI Key: HOTBIMZWHWHNKJ-UHFFFAOYSA-N
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Description

Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate: is a chemical compound known for its unique properties and applications in various fields. This compound is derived from 1,1,1,3,3,3-hexafluoro-2-propanol, a highly polar solvent with significant ionizing power. The lithium salt form of this compound has garnered attention for its potential use in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium 1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a lithium base. One common method is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with lithium hydride or lithium metal under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetone, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which lithium 1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its role as a strong base and nucleophile. The lithium ion interacts with various molecular targets, facilitating deprotonation and nucleophilic attack in organic reactions. This interaction is crucial in processes like the Horner-Wadsworth-Emmons olefination, where the compound helps in forming carbon-carbon double bonds .

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: The parent alcohol from which the lithium salt is derived.

    Lithium tert-butoxide: Another strong base used in organic synthesis.

    Lithium diisopropylamide (LDA): A widely used strong base in organic chemistry.

Uniqueness: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate stands out due to its high polarity and unique reactivity profile. Its ability to act as both a strong base and nucleophile makes it versatile in various chemical reactions. Additionally, the presence of fluorine atoms imparts unique electronic properties that can influence reaction outcomes .

Properties

Molecular Formula

C3HF6LiO

Molecular Weight

174.0 g/mol

IUPAC Name

lithium;1,1,1,3,3,3-hexafluoropropan-2-olate

InChI

InChI=1S/C3HF6O.Li/c4-2(5,6)1(10)3(7,8)9;/h1H;/q-1;+1

InChI Key

HOTBIMZWHWHNKJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C(C(F)(F)F)(C(F)(F)F)[O-]

Origin of Product

United States

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